molecular formula C30H31N B1208160 Hexahydro-1-[4-(9-benzyl-9H-fluorene-9-yl)-2-butynyl]-1H-azepine

Hexahydro-1-[4-(9-benzyl-9H-fluorene-9-yl)-2-butynyl]-1H-azepine

Cat. No. B1208160
M. Wt: 405.6 g/mol
InChI Key: ZKLIBSYZMKSRJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UCL 1608 is a member of fluorenes.

Scientific Research Applications

Kinetic Studies

  • Kinetic Studies in Organic Chemistry : A study investigated the kinetic properties of various organic compounds including those with fluorene structures. These studies are crucial for understanding reaction mechanisms and designing new synthetic pathways in organic chemistry (Fu et al., 2022).

Synthesis and Structural Analysis

  • Synthesis of Tricyclic Amines : Research into the synthesis of hexahydro-1H-indenoazepines and related compounds provides insights into the structural diversity and potential applications of these molecules in medicinal chemistry and material science (Evans et al., 1973).
  • Synthesis of Azines : This involves the creation of compounds with potential antimicrobial and antitumor properties. The inclusion of fluorene derivatives in these syntheses suggests a role in developing therapeutic agents (Lasri et al., 2018).

Chemical Properties and Applications

  • Temperature-Dependent Synthesis : Research shows that temperature can be used to control the synthesis of various nitrogen heterocyclic compounds, indicating the potential for fine-tuning the properties of fluorene derivatives for specific applications (Porashar et al., 2022).

Material Science and Sensing Applications

  • Spectral Properties for Sensing Applications : Studies on fluorene derivatives have explored their spectral properties, indicating potential use as two-photon fluorescent dyes, which could be significant in materials science and sensing technologies (Belfield et al., 2002).

properties

Product Name

Hexahydro-1-[4-(9-benzyl-9H-fluorene-9-yl)-2-butynyl]-1H-azepine

Molecular Formula

C30H31N

Molecular Weight

405.6 g/mol

IUPAC Name

1-[4-(9-benzylfluoren-9-yl)but-2-ynyl]azepane

InChI

InChI=1S/C30H31N/c1-2-12-22-31(21-11-1)23-13-10-20-30(24-25-14-4-3-5-15-25)28-18-8-6-16-26(28)27-17-7-9-19-29(27)30/h3-9,14-19H,1-2,11-12,20-24H2

InChI Key

ZKLIBSYZMKSRJE-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)CC#CCC2(C3=CC=CC=C3C4=CC=CC=C42)CC5=CC=CC=C5

Canonical SMILES

C1CCCN(CC1)CC#CCC2(C3=CC=CC=C3C4=CC=CC=C42)CC5=CC=CC=C5

synonyms

1-((9-benzyl)fluoren-9-yl)-4-(hexahydro-1H-azepin-1-yl)but-2-yne
UCL 1608
UCL-1608
UCL1608

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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